4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE
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Overview
Description
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound featuring multiple sulfonyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE typically involves multi-step organic reactions. One common approach is the coupling of 2-methyl-5-(morpholine-4-sulfonyl)phenylamine with 4-methyl-3-(morpholine-4-sulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of sulfonamide or sulfonate derivatives .
Scientific Research Applications
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl groups may play a crucial role in the binding process, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(morpholine-4-sulfonyl)phenylamine
- 4-Methyl-3-(morpholine-4-sulfonyl)benzenesulfonyl chloride
- Morpholine derivatives
Uniqueness
4-{2-METHYL-5-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is unique due to its multiple sulfonyl and morpholine groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications .
Properties
IUPAC Name |
4-[2-methyl-5-(4-methyl-3-morpholin-4-ylsulfonylphenyl)sulfonylphenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O8S3/c1-17-3-5-19(15-21(17)34(27,28)23-7-11-31-12-8-23)33(25,26)20-6-4-18(2)22(16-20)35(29,30)24-9-13-32-14-10-24/h3-6,15-16H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRSLZPIQQLXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O8S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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